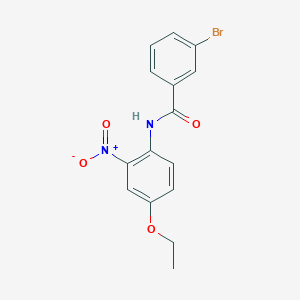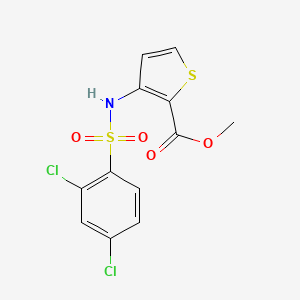![molecular formula C15H10IN3O3 B2521566 2-yodobenzoato de (4-oxobenzo[d][1,2,3]triazin-3(4H)-il)metil CAS No. 452301-32-5](/img/structure/B2521566.png)
2-yodobenzoato de (4-oxobenzo[d][1,2,3]triazin-3(4H)-il)metil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring fused with a benzene ring, and an ester linkage to a 2-iodobenzoate moiety
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising compound for the development of new therapeutics, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings. It is also explored for its potential in electronic applications due to its unique electronic properties.
Mecanismo De Acción
Target of Action
The primary targets of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Result of Action
The result of the action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate is the inhibition of AChE and BuChE, leading to an increase in acetylcholine levels in the brain . This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease .
Análisis Bioquímico
Biochemical Properties
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the triazine core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The esterification process involves the reaction of the triazine derivative with 2-iodobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for further applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester linkage or the triazine ring, resulting in the formation of reduced analogs.
Substitution: The iodine atom in the 2-iodobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Oxidized triazine derivatives.
Reduction: Reduced ester or triazine derivatives.
Substitution: Substituted benzoate derivatives with various functional groups.
Comparación Con Compuestos Similares
(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate: Lacks the iodine atom, resulting in different reactivity and biological activity.
(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-iodobenzoate: Similar structure but with the iodine atom in a different position, affecting its chemical and biological properties.
(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate:
Uniqueness: The presence of the iodine atom in the 2-position of the benzoate moiety makes (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate unique. This iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and specificity in biological systems. Additionally, the iodine atom can be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
Propiedades
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10IN3O3/c16-12-7-3-1-5-10(12)15(21)22-9-19-14(20)11-6-2-4-8-13(11)17-18-19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTJNFKHWKAJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazole-5-carboxamide hydrochloride](/img/structure/B2521484.png)

![2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide](/img/structure/B2521486.png)



![3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2521492.png)

![ethyl 4-(4-{[6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2521495.png)
![N-(1-cyanocyclohexyl)-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2521496.png)
![3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B2521499.png)
![2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2521500.png)


